N-(3,5-dimethylphenyl)-4-acetamidobenzamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-acetamidobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-acetamidobenzamide typically involves the acylation of 3,5-dimethylaniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-acetamidobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its structural properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3,5-dimethylphenyl group contributes to the hydrophobic interactions, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)acetamide
- N-(3,5-dimethylphenyl)-4-aminobenzamide
- N-(3,5-dimethylphenyl)-4-nitrobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-4-acetamidobenzamide is unique due to the presence of both the acetamido and 3,5-dimethylphenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and binding affinity in biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-acetamido-N-(3,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-12(2)10-16(9-11)19-17(21)14-4-6-15(7-5-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYUXTXPZMVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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